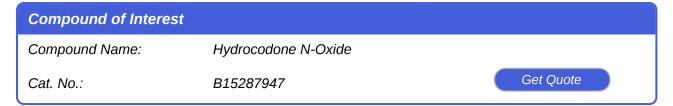


Hydrocodone N-Oxide: A Comprehensive Technical Guide

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CAS Number: 909265-05-0

This in-depth technical guide provides a comprehensive overview of **hydrocodone N-oxide**, a primary metabolite of the widely prescribed opioid analgesic, hydrocodone. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, synthesis, analytical methods, and metabolic pathways.

Chemical and Physical Data

Hydrocodone N-oxide is a tertiary amine N-oxide derivative of hydrocodone. Key quantitative data for this compound are summarized in the table below for easy reference and comparison.

Property	Value	Source
CAS Number	909265-05-0	INVALID-LINK[1], INVALID-LINK
Molecular Formula	C18H21NO4	INVALID-LINK[1], INVALID-LINK[2]
Molecular Weight	315.36 g/mol	INVALID-LINK[2]
Accurate Mass	315.1471	INVALID-LINK[2]
Appearance	Solid	INVALID-LINK (Assumed)
Purity	>90%	INVALID-LINK[3]



Synthesis of Hydrocodone N-Oxide

The synthesis of **hydrocodone N-oxide** typically involves the direct oxidation of the tertiary amine group of hydrocodone. Common oxidizing agents for this transformation include meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide.[4][5]

Experimental Protocol: Synthesis using m-CPBA

This protocol is a general method for the N-oxidation of tertiary amines and can be adapted for the synthesis of **hydrocodone N-oxide**.

Materials:

- Hydrocodone
- meta-Chloroperoxybenzoic acid (m-CPBA)
- Dichloromethane (DCM)
- Saturated sodium bicarbonate solution
- Sodium sulfate (anhydrous)
- Silica gel for column chromatography

Procedure:

- Dissolve hydrocodone in dichloromethane (DCM) in a round-bottom flask.
- Cool the solution in an ice bath.
- Add a solution of m-CPBA (1.1 to 1.5 equivalents) in DCM dropwise to the hydrocodone solution with stirring.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, quench the reaction by adding a saturated solution of sodium bicarbonate.



- Separate the organic layer, and wash it with saturated sodium bicarbonate solution and then with brine.
- Dry the organic layer over anhydrous sodium sulfate and filter.
- Concentrate the filtrate under reduced pressure to obtain the crude product.
- Purify the crude **hydrocodone N-oxide** by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane).

Caution: Reactions involving peroxy compounds should be handled with care behind a safety shield.

Analytical Methodologies

The primary analytical technique for the identification and quantification of **hydrocodone N-oxide** in biological matrices is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Experimental Protocol: LC-MS/MS Analysis in Human Plasma

This method provides a framework for the quantitative analysis of hydrocodone and its metabolites, including **hydrocodone N-oxide**, in human plasma.[6]

- 1. Sample Preparation (Solid-Phase Extraction):
- To 0.5 mL of plasma, add an internal standard solution containing deuterated analogs of the analytes.
- Perform solid-phase extraction (SPE) using a mixed-mode copolymeric sorbent column.
- Wash the column with an appropriate solvent to remove interferences.
- Elute the analytes with a suitable elution solvent.
- Evaporate the eluate to dryness and reconstitute in the mobile phase.



2. LC-MS/MS Conditions:

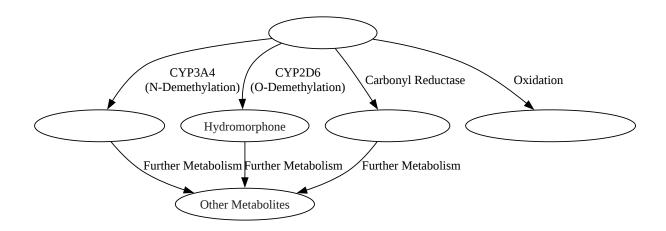
- LC System: High-performance liquid chromatography (HPLC) or Ultra-high performance liquid chromatography (UHPLC) system.
- Column: A reversed-phase C18 analytical column is typically used.[6]
- Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., acetonitrile or methanol).[6]
- Mass Spectrometer: A triple quadrupole mass spectrometer.
- Ionization: Positive electrospray ionization (ESI+).
- Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for hydrocodone N-oxide and its internal standard.

Key Mass Spectrometry Transitions: While specific transitions for **hydrocodone N-oxide** can be optimized, a characteristic fragmentation involves the neutral loss of an oxygen atom (-16 Da) or a hydroxyl radical (-17 Da) from the protonated molecule [M+H]+.

Metabolic Pathway of Hydrocodone

Hydrocodone is extensively metabolized in the liver, primarily by the cytochrome P450 enzymes CYP3A4 and CYP2D6.[7] **Hydrocodone N-oxide** is one of the metabolites formed during this process.





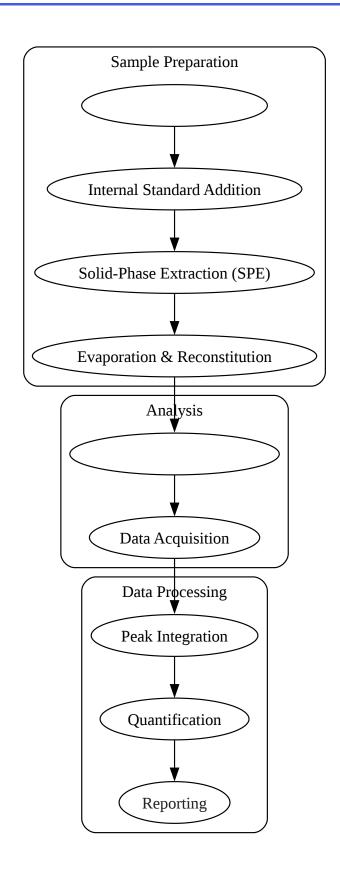
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Caption: Metabolic pathway of hydrocodone.

Experimental Workflow for Metabolite Analysis

The following diagram illustrates a typical workflow for the analysis of hydrocodone and its metabolites from a biological sample.





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Caption: Experimental workflow for metabolite analysis.



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